1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran
Overview
Description
1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran is a compound isolated from the edible mushroom Sarcodon leucopus. It is known for its antioxidant properties, which have been demonstrated in various assays, including the DPPH scavenging assay . The compound has shown potential in inhibiting malondialdehyde (MDA) and α-glucosidase, making it a subject of interest in scientific research .
Mechanism of Action
Target of Action
The primary targets of BL V are Reactive Oxygen Species (ROS) , malondialdehyde (MDA) , and α-glucosidase . These targets play crucial roles in oxidative stress, lipid peroxidation, and carbohydrate metabolism respectively.
Mode of Action
BL V interacts with its targets through its potent antioxidant effects. It scavenges Reactive Oxygen Species (ROS), inhibits malondialdehyde (MDA), a product of lipid peroxidation, and inhibits α-glucosidase, an enzyme involved in carbohydrate digestion .
Biochemical Pathways
The action of BL V affects several biochemical pathways. By scavenging ROS, it impacts the oxidative stress pathway, reducing the damage caused by free radicals. Its inhibition of MDA affects the lipid peroxidation pathway, preventing the oxidative degradation of lipids. Lastly, by inhibiting α-glucosidase, it influences the carbohydrate digestion pathway, potentially slowing down the breakdown of carbohydrates into glucose .
Result of Action
The result of BL V’s action at the molecular and cellular level is a reduction in oxidative stress, a decrease in lipid peroxidation, and a potential slowing down of carbohydrate digestion. This can lead to a decrease in damage to cellular components caused by free radicals, a reduction in the degradation of lipids, and a potential moderation of blood glucose levels .
Biochemical Analysis
Biochemical Properties
1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran has been shown to interact with various biomolecules. It exhibits antioxidant effects in the DPPH scavenging assay, with an IC50 of 28 μM . It also inhibits malondialdehyde (MDA), a marker of oxidative stress, with an IC50 of 71 μM . Furthermore, it inhibits α-glucosidase, an enzyme involved in carbohydrate metabolism, with an IC50 of 6.22 μM .
Cellular Effects
The effects of this compound on cells are primarily related to its antioxidant and enzyme inhibitory activities. By scavenging reactive oxygen species and inhibiting MDA, it can protect cells from oxidative damage . Its inhibition of α-glucosidase can influence cellular metabolism, particularly the breakdown and absorption of carbohydrates .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. Its antioxidant activity is likely due to its ability to donate electrons and neutralize reactive oxygen species . Its inhibitory effects on MDA and α-glucosidase suggest that it may bind to these molecules and interfere with their normal function .
Metabolic Pathways
Its inhibition of α-glucosidase suggests that it may interact with enzymes involved in carbohydrate metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
the isolation from natural sources such as Sarcodon leucopus remains a viable method for obtaining the compound .
Chemical Reactions Analysis
Types of Reactions
1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone forms.
Substitution: The hydroxyl groups can undergo substitution reactions, such as acetylation and methylation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Acetylating agents: Acetic anhydride, acetyl chloride
Methylating agents: Methyl iodide (CH₃I), dimethyl sulfate (DMS)
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as acetylated and methylated forms of the compound .
Scientific Research Applications
1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran has several scientific research applications:
Chemistry: Used as a model compound for studying antioxidant mechanisms and reactions involving phenolic compounds.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A flavonoid with strong antioxidant properties, commonly found in fruits and vegetables.
Resveratrol: A polyphenolic compound found in grapes and red wine, known for its antioxidant and anti-inflammatory effects.
Epigallocatechin gallate (EGCG): A major catechin in green tea, with potent antioxidant activity.
Uniqueness
1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran is unique due to its specific structure, which allows it to effectively inhibit both malondialdehyde and α-glucosidase. This dual activity is not commonly observed in other similar compounds, making it a valuable subject for further research .
Properties
IUPAC Name |
[1-acetyloxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran-2-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O9/c1-9(23)29-21-17(11-3-5-12(25)6-4-11)19(28)20-18(22(21)30-10(2)24)13-7-14(26)15(27)8-16(13)31-20/h3-8,25-28H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCDGKMVAYETOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C2=C(C(=C1C3=CC=C(C=C3)O)O)OC4=CC(=C(C=C42)O)O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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